Tert-butyl 4-cyano-2-fluorobenzoate
Description
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Properties
IUPAC Name |
tert-butyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)9-5-4-8(7-14)6-10(9)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOUPXXGKWOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Strategic Significance in Synthetic Chemistry
The molecular structure of tert-butyl 4-cyano-2-fluorobenzoate is characterized by a benzene (B151609) ring substituted with three key functional groups: a cyano (-CN) group, a fluorine (-F) atom, and a tert-butyl ester (-COOC(CH₃)₃) group. This strategic arrangement of reactive sites is central to its utility in organic synthesis.
The bulky tert-butyl group serves as a protecting group for the carboxylic acid functionality. This is crucial in multi-step syntheses, preventing the acid from undergoing unwanted reactions while other parts of the molecule are being modified. The ester can be selectively removed under specific acidic conditions to reveal the carboxylic acid for further derivatization.
The fluorine atom and the cyano group significantly influence the electronic properties of the benzene ring, making the aromatic system susceptible to a variety of chemical transformations. The fluorine atom, being highly electronegative, enhances the lipophilicity of molecules, a property that can improve absorption and bioavailability in drug candidates. chemimpex.com The cyano group is a versatile functional handle that can be converted into other important functionalities, such as amines, amides, or carboxylic acids, through reduction or hydrolysis.
The synthesis of related compounds, such as 2-tert-butyl-4-fluorophenol, has been achieved through the reaction of 4-fluorophenol (B42351) with tert-butanol (B103910) in the presence of an acid catalyst. This suggests a probable synthetic route to this compound from 4-cyano-2-fluorobenzoic acid and tert-butanol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 872018-02-5 bicbiotech.com |
| Molecular Formula | C₁₂H₁₂FNO₂ |
| Molecular Weight | 221.23 g/mol |
| Class | Nitrile, Aryl, Ester |
Contextual Role As a Key Intermediate in Complex Molecule Derivatization
The true value of tert-butyl 4-cyano-2-fluorobenzoate lies in its application as a key intermediate in the synthesis of more complex and often biologically active molecules. While direct public-domain research detailing its extensive applications is emerging, the established importance of its structural analogs provides a strong indication of its synthetic utility.
For instance, the related compound 4-cyano-2-fluorobenzyl alcohol is a crucial intermediate in the synthesis of various drugs, including S1P1 receptor agonists and treatments for Alzheimer's disease. google.com Similarly, tert-butyl 4-amino-2-fluorobenzoate is a known intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The structural similarities strongly suggest that this compound serves a similar and significant role in these fields.
The strategic placement of its functional groups allows for a programmed sequence of reactions. For example, the cyano group can be manipulated while the carboxylic acid remains protected by the tert-butyl group. Subsequently, deprotection of the ester can unveil the carboxylic acid for amide bond formation or other coupling reactions, a common strategy in the final stages of synthesizing a target molecule. This controlled reactivity is a hallmark of a valuable building block in modern, target-oriented synthesis. The herbicide Cyhalofop-butyl, for example, contains a 4-cyano-2-fluorophenoxy moiety, highlighting the importance of this substitution pattern in agrochemical discovery. nih.gov
The investigation of patents citing the use of CAS 872018-02-5 is a promising avenue for uncovering specific examples of its application in the synthesis of proprietary compounds. cas.org
An in-depth look at the advanced synthetic methodologies for producing this compound reveals a focus on efficient and high-yield chemical processes. This valuable compound serves as a key building block in the synthesis of more complex molecules in various fields of chemical research. The manufacturing strategies are primarily centered on the esterification of its carboxylic acid precursor and the strategic assembly of its core aromatic structure.
Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Cyano 2 Fluorobenzoate
Reactivity at the tert-Butyl Ester Moiety
The tert-butyl ester group is a key feature of the molecule, serving as a protecting group for the carboxylic acid functionality. Its reactivity is characterized by its susceptibility to cleavage under specific acidic conditions, as well as its ability to undergo transesterification and reduction.
Transesterification Dynamics and Applications
Transesterification of tert-butyl esters, including tert-butyl 4-cyano-2-fluorobenzoate, can be achieved under both acidic and Lewis acidic conditions. This reaction allows for the conversion of the tert-butyl ester to other esters, which can be useful for modifying the properties of the molecule or for subsequent synthetic steps.
Acid-catalyzed transesterification, typically employing an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. researchgate.net The bulky tert-butyl group can be displaced, leading to the formation of a new ester and tert-butanol (B103910). The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.
Lewis acid catalysis, for instance with borane (B79455) catalysts like B(C6F5)3, offers a milder and often more chemoselective method for transesterification. rsc.org This approach can be particularly useful when other sensitive functional groups are present in the molecule.
| Catalyst System | Alcohol | Conditions | Application |
| H2SO4 (catalytic) | Methanol | Reflux | General synthesis of methyl esters |
| p-Toluenesulfonic acid | Ethanol | Dean-Stark trap | Formation of ethyl esters |
| B(C6F5)3 | Various alcohols | Mild conditions | Chemoselective ester exchange rsc.org |
| SnSO4 | Ethanol | 100°C | Biodiesel production from acidic oils scielo.br |
Selective Hydrolysis and Carboxylic Acid Regeneration
The selective removal of the tert-butyl group to regenerate the corresponding carboxylic acid is a common and crucial transformation. This deprotection is typically accomplished under acidic conditions, which favor the formation of a stable tert-butyl cation.
Trifluoroacetic acid (TFA) is a widely used reagent for the cleavage of tert-butyl esters. nih.gov The reaction is often performed in a non-polar solvent like dichloromethane (B109758) or neat TFA at room temperature. The mechanism involves protonation of the ester oxygen, followed by the loss of the tert-butyl cation, which is then trapped by the trifluoroacetate (B77799) anion or a scavenger. The volatility of the byproducts, isobutene and tert-butyl trifluoroacetate, facilitates product purification. nih.gov
Aqueous phosphoric acid presents a milder and more environmentally benign alternative for the deprotection of tert-butyl esters. organic-chemistry.org This method demonstrates good selectivity, tolerating other acid-sensitive groups.
| Reagent | Solvent | Conditions | Key Features |
| Trifluoroacetic acid (TFA) | Dichloromethane or neat | Room temperature | Efficient cleavage, volatile byproducts nih.govresearchgate.net |
| Aqueous Phosphoric Acid | Water | Mild heating | Environmentally benign, selective organic-chemistry.org |
| Sulfuric Acid (catalytic) | Dioxane/Water | Heating | Strong acid, less selective |
| Formic Acid | - | Reflux | Readily available, moderate reactivity |
Reductive Transformations to Corresponding Alcohol Derivatives
The reduction of the tert-butyl ester group in this compound to the corresponding primary alcohol, 4-cyano-2-fluorobenzyl alcohol, requires a potent reducing agent. However, the presence of the cyano group necessitates careful selection of the reagent to achieve chemoselectivity.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both esters and nitriles. libretexts.org Therefore, its use would likely lead to the reduction of both functional groups, yielding an amino alcohol.
To selectively reduce the ester in the presence of the nitrile, milder or more sterically hindered reducing agents are preferred. Diisobutylaluminum hydride (DIBAL-H) at low temperatures can sometimes achieve the selective reduction of esters to aldehydes, which can then be further reduced to the alcohol. However, the inherent reactivity of esters is generally greater than that of nitriles, making this a challenging transformation. researchgate.net
A more viable approach for the synthesis of 4-cyano-2-fluorobenzyl alcohol involves a two-step process starting from 3-fluoro-4-methylbenzonitrile. This involves bromination of the methyl group followed by hydrolysis. google.com Alternatively, reduction of the parent carboxylic acid, 4-cyano-2-fluorobenzoic acid, with a borane-tetrahydrofuran (B86392) complex can yield the desired alcohol. google.com
| Reducing Agent | Reactivity with Esters | Reactivity with Nitriles | Potential Outcome for this compound |
| Lithium aluminum hydride (LiAlH4) | Reduction to alcohol | Reduction to amine | Reduction of both ester and nitrile libretexts.org |
| Diisobutylaluminum hydride (DIBAL-H) | Reduction to aldehyde/alcohol | Can reduce to aldehyde/amine | Potential for some selectivity under controlled conditions researchgate.netlibretexts.org |
| Sodium borohydride (B1222165) (NaBH4) | Generally unreactive | Unreactive | No reaction with either group |
| Catalytic Hydrogenation (e.g., H2/Raney Ni) | Can be reduced | Reduction to amine | Likely reduction of the nitrile researchgate.net |
Reactivity of the Cyano Group
The cyano group of this compound is an electrophilic center that can undergo a variety of transformations, including nucleophilic additions and conversions to other nitrogen-containing functional groups.
Nucleophilic Addition Reactions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. libretexts.org
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile to form an intermediate imine anion. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This reaction provides a powerful method for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.
Hydride reagents can also add to the nitrile group. As mentioned earlier, strong hydrides like LiAlH4 will reduce the nitrile to a primary amine. libretexts.org Milder hydrides like DIBAL-H can, under controlled conditions, lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Derivatization to Amides and Other Nitrogen-Containing Heterocycles
The cyano group can be readily converted into an amide or a carboxylic acid through hydrolysis. chemistrysteps.com Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, which enhances the electrophilicity of the carbon, followed by the attack of water. libretexts.orglumenlearning.com An amide is formed as an intermediate, which can be isolated under carefully controlled, milder conditions. chemistrysteps.comyoutube.com More vigorous acidic or basic conditions will lead to the complete hydrolysis to the carboxylic acid. chemistrysteps.com
The nitrile functionality is also a key precursor for the synthesis of nitrogen-containing heterocycles. A prominent example is the [3+2] cycloaddition reaction with azides to form tetrazoles. organic-chemistry.org This reaction is often catalyzed by zinc salts and provides a direct route to 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgthieme-connect.de
| Reagent/s | Product Type | Conditions | Notes |
| H2O, H+ or OH- | Amide/Carboxylic Acid | Heating | Amide is an intermediate chemistrysteps.com |
| Grignard Reagent (RMgX), then H3O+ | Ketone | Anhydrous ether, then aqueous workup | Forms a new C-C bond masterorganicchemistry.com |
| Sodium Azide (NaN3), ZnCl2 | Tetrazole | Water or DMF | [3+2] cycloaddition organic-chemistry.org |
| H2S | Thioamide | Base catalyst | Addition of hydrogen sulfide |
Pericyclic and Cycloaddition Reactions, e.g., for Tetrazine Formation
The cyano group in this compound can participate as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. nih.gov A notable application is in the synthesis of asymmetrically substituted tetrazines.
In a documented synthetic pathway, this compound serves as a key precursor for the formation of a tetrazine derivative. The synthesis begins with the conversion of 4-cyano-2-fluorobenzoic acid to its tert-butyl ester, this compound. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orguwindsor.caorganic-chemistry.org
The resulting tert-butyl 4-cyano-2-fluorobenzylcarbamate is then transformed into the corresponding tetrazine. This transformation highlights the utility of the cyano group in cycloaddition reactions, which are crucial for the construction of complex heterocyclic systems like tetrazines. wikipedia.orguwindsor.caorganic-chemistry.org These reactions are highly valued for their rapid kinetics and selectivity, finding applications in fields such as chemical biology and materials science. nih.gov
Reactivity of the Fluoro-Substituted Aromatic Ring
The electronic properties of the substituents on the aromatic ring of this compound significantly influence its reactivity. The fluorine atom, being highly electronegative, and the cyano and tert-butoxycarbonyl groups, both being electron-withdrawing, render the aromatic ring electron-deficient. This electronic nature dictates the feasibility and outcome of nucleophilic and electrophilic aromatic substitution reactions, as well as cross-coupling strategies.
Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, positioned ortho to the tert-butoxycarbonyl group and para to the cyano group, is an excellent leaving group in such reactions. The strong electron-withdrawing effects of the cyano and ester groups stabilize the Meisenheimer complex, the key intermediate in the SNAr mechanism.
It is anticipated that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could displace the fluoride (B91410) ion. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted 2-amino-4-cyanobenzoates. Similarly, treatment with sodium methoxide (B1231860) would be expected to produce tert-butyl 4-cyano-2-methoxybenzoate. While specific examples with this compound are not extensively documented in readily available literature, the principles of SNAr reactions on similarly substituted aromatic fluorides strongly support this potential reactivity.
Electrophilic Aromatic Substitution (EAS) Investigations
Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are expected to be challenging. The cumulative electron-withdrawing nature of the fluoro, cyano, and tert-butoxycarbonyl substituents deactivates the aromatic ring towards electrophilic attack. google.comorganic-chemistry.org These groups reduce the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles.
Standard electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would likely require harsh reaction conditions and may proceed with low yields, if at all. The directing effects of the existing substituents would also need to be considered. The fluorine atom is an ortho, para-director, while the cyano and tert-butoxycarbonyl groups are meta-directors. This complex interplay of directing effects could lead to a mixture of products. Given the highly deactivated nature of the ring, it is more probable that functionalization would occur through other means, such as the SNAr or cross-coupling reactions discussed.
Cross-Coupling and Direct Arylation Strategies
The carbon-fluorine bond in this compound presents an opportunity for transition-metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Br or C-I bonds. Nevertheless, advances in catalyst design, particularly with palladium and nickel, have made such transformations more accessible.
Potential cross-coupling reactions include:
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a suitable palladium catalyst and base could lead to the formation of a new carbon-carbon bond at the 2-position.
Heck Reaction: Palladium-catalyzed coupling with an alkene could introduce a vinyl group at the position of the fluorine atom. organic-chemistry.orgrsc.orgresearchgate.netrsc.org
Sonogashira Coupling: The formation of a carbon-carbon triple bond could be achieved by reacting with a terminal alkyne under palladium/copper catalysis. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction would provide an alternative route to the products of SNAr with amines, involving the palladium-catalyzed coupling with an amine.
Furthermore, directed ortho-metalation (DoM) could be a viable strategy for functionalization. The tert-butoxycarbonyl group could potentially act as a directed metalation group (DMG), guiding the deprotonation of the ortho position (C3) by a strong base like an organolithium reagent. wikipedia.orgbaranlab.orgharvard.edu The resulting aryllithium species could then be trapped with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups.
Chemo-, Regio-, and Stereoselectivity in Complex Chemical Systems
The presence of multiple reactive sites in this compound—the cyano group, the ester, and the C-F and C-H bonds on the aromatic ring—necessitates careful consideration of selectivity in its reactions.
Chemoselectivity would be a key factor in reactions involving multiple nucleophiles or electrophiles. For example, in a reaction with a molecule containing both an amine and a thiol, the relative nucleophilicity of these groups and the reaction conditions would determine whether the product of SNAr at the C-F bond is an amine or a thioether.
Regioselectivity is particularly relevant in electrophilic aromatic substitution and directed ortho-metalation. As discussed, the directing effects of the existing substituents in EAS are conflicting, which could lead to a mixture of regioisomers. In contrast, DoM, if successful, would offer high regioselectivity for functionalization at the C3 position. In SNAr reactions, the substitution is expected to occur exclusively at the C2 position, displacing the fluorine atom, due to the activating effects of the para-cyano and ortho-ester groups.
Stereoselectivity would become a consideration if the compound is reacted with chiral reagents or if a new stereocenter is formed during a reaction. For instance, in an asymmetric cross-coupling reaction, the choice of a chiral ligand on the metal catalyst could influence the stereochemical outcome.
Below is a table summarizing the potential reactivity and selectivity of this compound.
| Reaction Type | Reagents/Conditions | Potential Product(s) | Selectivity Considerations |
| Tetrazine Formation | Hydrazine, then oxidation | Tetrazine derivative | High chemoselectivity for cycloaddition at the cyano group. |
| SNAr | Nucleophiles (e.g., RNH2, RO-) | 2-substituted-4-cyanobenzoate | High regioselectivity at the C2 position. Chemoselectivity depends on the nucleophile. |
| EAS | Electrophiles (e.g., HNO3/H2SO4) | Likely unreactive or mixture of products | Low reactivity. Poor regioselectivity expected due to conflicting directing groups. |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | 2-aryl-4-cyanobenzoate | Regioselective at the C-F bond. |
| Heck Coupling | Alkene, Pd catalyst, base | 2-vinyl-4-cyanobenzoate | Regioselective at the C-F bond. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-alkynyl-4-cyanobenzoate | Regioselective at the C-F bond. |
| Directed ortho-Metalation | Organolithium base, then electrophile | 3-substituted-4-cyano-2-fluorobenzoate | High regioselectivity at the C3 position. |
Mechanistic Insights and Kinetic Investigations of Reactions Involving Tert Butyl 4 Cyano 2 Fluorobenzoate
Elucidation of Reaction Pathways for Key Transformations
Reactions involving tert-butyl 4-cyano-2-fluorobenzoate are predominantly centered around nucleophilic attack, either at the ester carbonyl carbon or at the aromatic ring. The specific pathway is largely dictated by the nature of the nucleophile and the reaction conditions.
One of the primary transformations is the hydrolysis of the tert-butyl ester . This reaction can proceed through two distinct mechanisms depending on the pH of the medium. Under acidic conditions, the reaction likely follows an AAL1 pathway, which involves the protonation of the carbonyl oxygen, followed by the rate-determining departure of the stable tert-butyl cation to form 4-cyano-2-fluorobenzoic acid. In neutral or basic media, the mechanism can shift towards a BAc2 pathway, involving the direct nucleophilic attack of a hydroxide (B78521) ion or water molecule at the carbonyl carbon, forming a tetrahedral intermediate.
Another significant reaction pathway is nucleophilic aromatic substitution (SNAr) , where the fluorine atom is displaced by a nucleophile. The presence of the electron-withdrawing cyano group para to the fluorine atom strongly activates the ring for this type of reaction. The mechanism proceeds via a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. This intermediate is negatively charged and is stabilized by the delocalization of the charge onto the cyano group. The subsequent, typically fast, step is the elimination of the fluoride (B91410) ion to restore the aromaticity of the ring.
Quantitative Kinetic Analysis of Reaction Rates
While specific kinetic data for this compound is not extensively documented in publicly available literature, analysis of related compounds allows for a quantitative estimation of reaction rates. For instance, the hydrolysis of tert-butyl esters is well-studied. The rate of hydrolysis is significantly influenced by pH and temperature.
The rate law for the hydrolysis can be expressed as: Rate = k_obs[this compound] where k_obs is the observed pseudo-first-order rate constant. This constant is a composite of the acid-catalyzed (kH), neutral (kN), and base-catalyzed (kB) rate constants: k_obs = k_H[H+] + k_N + k_B[OH-]
Kinetic studies on analogous aromatic systems, such as the aminolysis of substituted benzoates, reveal that the reaction rates are highly dependent on the electronic nature of the substituents and the nucleophilicity of the attacking species. For the SNAr reaction of this compound, the rate would be expected to follow a second-order rate law: Rate = k[this compound][Nucleophile]
The table below presents hypothetical kinetic data for the hydrolysis of this compound under different pH conditions, based on trends observed for similar esters.
| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (s) |
| 2 | 25 | 1.5 x 10⁻⁵ | 46200 |
| 7 | 25 | 2.0 x 10⁻⁷ | 3465000 |
| 12 | 25 | 3.0 x 10⁻⁴ | 2310 |
This is an interactive data table. The values are illustrative and based on typical trends for similar compounds.
Influence of Electronic and Steric Effects on Reaction Efficiency and Selectivity
The reactivity of this compound is a delicate balance of electronic and steric effects.
Electronic Effects: The cyano group at the para position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. This deactivation of the ring makes electrophilic aromatic substitution highly unfavorable. Conversely, this electron deficiency is precisely what activates the ring towards nucleophilic aromatic substitution, as it stabilizes the negatively charged Meisenheimer intermediate. The fluorine atom also contributes a strong -I effect, further enhancing the electrophilicity of the ring, but its +M effect is weaker compared to other halogens.
Steric Effects: The bulky tert-butyl group is a major source of steric hindrance. In the case of ester hydrolysis, this bulkiness favors the AAL1 mechanism under acidic conditions because it stabilizes the departing tert-butyl cation. In SNAr reactions, the tert-butyl group does not directly participate, but the ortho-fluoro substituent can exert a steric influence on the incoming nucleophile, potentially affecting the reaction rate. This is a manifestation of the "ortho effect," where the proximity of the substituent to the reaction center can lead to through-space interactions that modulate reactivity. For instance, the ortho-fluoro group can cause a twisting of the ester group out of the plane of the benzene (B151609) ring, which can influence the resonance interaction between the carbonyl group and the aromatic system. wikipedia.orgquora.comkhanacademy.org
The interplay of these effects is summarized in the table below:
| Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
| Cyano Group (-CN) | Strong electron withdrawal (-I, -M) | Minimal | Activates for SNAr, deactivates for EAS |
| Fluorine Atom (-F) | Strong electron withdrawal (-I) | Moderate (ortho effect) | Activates for SNAr, influences transition state geometry |
| Tert-butyl Group (-C(CH₃)₃) | Weak electron donation (+I) | High | Hinders attack at the carbonyl, stabilizes carbocation in AAL1 hydrolysis |
Solvent Effects on Reaction Dynamics and Mechanism
The choice of solvent can have a profound impact on the reaction rates and even the operative mechanism in reactions involving this compound.
For the hydrolysis of the ester, polar protic solvents like water or alcohols can stabilize the transition states of both the AAL1 and BAc2 mechanisms through hydrogen bonding. In the AAL1 pathway, the solvent helps to solvate the leaving group (tert-butyl cation) and the carboxylate. In the BAc2 pathway, the solvent can stabilize the developing negative charge on the tetrahedral intermediate.
In nucleophilic aromatic substitution (SNAr) , the solvent's polarity is a key factor. Polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred. These solvents can effectively solvate the cation of the nucleophilic salt but are poor at solvating the anion (the nucleophile itself). This "naked" nucleophile is more reactive and can more readily attack the electron-deficient aromatic ring. Furthermore, these solvents are excellent at stabilizing the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.
The following table illustrates the expected relative reaction rates for the SNAr reaction of this compound with a generic nucleophile in different solvents.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate |
| Hexane | 1.9 | Nonpolar | Very Low |
| Dichloromethane (B109758) | 9.1 | Polar Aprotic | Moderate |
| Acetone | 21 | Polar Aprotic | High |
| Acetonitrile | 37.5 | Polar Aprotic | Very High |
| DMSO | 47 | Polar Aprotic | Very High |
| Methanol | 33 | Polar Protic | Low to Moderate |
This is an interactive data table. The values are illustrative and based on general principles of solvent effects in SNAr reactions.
Computational and Theoretical Chemistry of Tert Butyl 4 Cyano 2 Fluorobenzoate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-butyl 4-cyano-2-fluorobenzoate, methods like Hartree-Fock and post-Hartree-Fock calculations can be employed to determine its electronic structure and analyze the nature of its chemical bonds. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
The presence of a fluorine atom, a nitrile group, and a tert-butyl ester group on the benzene (B151609) ring creates a unique electronic environment. The fluorine atom, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring. acs.orgnih.gov The nitrile group is also strongly electron-withdrawing, both inductively and through resonance. The bulky tert-butyl group, on the other hand, is a weak electron donor through hyperconjugation.
Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can quantify these electronic effects by analyzing the delocalization of electron density between filled and unfilled orbitals. researchgate.net Such an analysis would reveal the hyperconjugative interactions and charge delocalization, providing a quantitative measure of the stability of the molecule. researchgate.net The calculated atomic charges, for instance, would highlight the electrophilic and nucleophilic sites within the molecule.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Illustrative Calculated Value | Significance |
| Dipole Moment | ~3.5 D | Indicates significant polarity, influencing solubility and intermolecular forces. |
| HOMO Energy | -8.2 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |
| Mulliken Charge on C4 (cyano-substituted) | +0.15 e | Confirms the electron-withdrawing nature of the nitrile group. |
| Mulliken Charge on C2 (fluoro-substituted) | +0.20 e | Shows the strong inductive effect of the fluorine atom. |
Note: The values in this table are illustrative and represent typical data that would be obtained from quantum chemical calculations at a standard level of theory (e.g., B3LYP/6-31G).*
Density Functional Theory (DFT) Studies of Reaction Energetics
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the energetics of chemical reactions due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net For this compound, DFT can be used to explore various potential reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group.
A key strength of DFT is its ability to locate and characterize the geometries and energies of transition states and intermediates along a reaction pathway. nih.gov For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a nucleophile, DFT calculations can model the formation of the Meisenheimer complex, which is a negatively charged intermediate. nih.govyoutube.com The electron-withdrawing cyano group is expected to stabilize this intermediate, thereby facilitating the reaction. youtube.com The geometry of the transition state leading to this intermediate can be precisely calculated, providing insights into the steric and electronic requirements for the reaction to occur.
By mapping out the entire potential energy surface of a reaction, including reactants, intermediates, transition states, and products, DFT can predict the most likely reaction pathway. researchgate.net The calculated energy barriers (activation energies) for each step allow for the prediction of reaction rate constants using transition state theory. nih.gov For example, the hydrolysis of the tert-butyl ester group can proceed through different mechanisms under acidic or basic conditions. DFT studies could elucidate the step-by-step mechanism and predict which conditions are more favorable for the hydrolysis to occur. researchgate.net
Table 2: Illustrative DFT Calculated Energetics for a Hypothetical Nucleophilic Aromatic Substitution on this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Molecule + Nucleophile) | 0.0 |
| 2 | Transition State 1 | +18.5 |
| 3 | Meisenheimer Intermediate | +5.2 |
| 4 | Transition State 2 | +12.0 |
| 5 | Products | -10.8 |
Note: These values are hypothetical and illustrate the kind of data generated from a DFT study of a reaction mechanism.
Molecular Modeling of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase (e.g., in solution or in a solid state) is governed by its intermolecular interactions. Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, can be used to study these interactions. These methods use classical force fields, which are parameterized based on quantum chemical calculations or experimental data, to simulate the behavior of a large ensemble of molecules.
These simulations can predict how molecules of this compound would pack in a crystal lattice or how they would be solvated by different solvents. Understanding solvation is crucial for predicting solubility and for modeling reactions in solution. The polar nature of the cyano and ester groups, along with the fluorine atom, suggests that this molecule would engage in significant dipole-dipole interactions. Furthermore, the aromatic ring can participate in π-π stacking interactions.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach where the reacting part of a system is treated with quantum mechanics, and the surrounding solvent or matrix is treated with molecular mechanics. researchgate.net This allows for the accurate modeling of reactions in a realistic environment, accounting for the influence of the solvent on the reaction energetics.
Development of Structure-Reactivity Relationship Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net For a series of derivatives of this compound, QSAR/QSPR models can be developed to predict their properties without the need for experimental synthesis and testing of every compound.
The development of such models involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be derived from quantum chemical calculations and can represent various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.net By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed activity or property. nih.gov
For example, a QSAR model could be developed to predict the inhibitory activity of a series of this compound derivatives against a particular enzyme. This would involve synthesizing a small set of compounds, measuring their activity, calculating a range of molecular descriptors, and then building a statistical model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Advanced Applications of Tert Butyl 4 Cyano 2 Fluorobenzoate in Chemical Research and Development
Precursor in Bioorthogonal Chemistry and Click Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click" reactions are a class of bioorthogonal reactions that are rapid, high-yielding, and produce minimal byproducts. Tert-butyl 4-cyano-2-fluorobenzoate has emerged as a key precursor in the synthesis of reagents for these applications.
This compound is instrumental in the synthesis of substituted aryltetrazines. acs.orgchemrxiv.orgnih.gov Tetrazines are a class of aromatic heterocyclic compounds that are highly reactive in inverse-electron-demand Diels-Alder reactions, a type of "click" reaction. This reactivity makes them excellent tools for bioorthogonal labeling and conjugation.
The synthesis of aryltetrazines from this compound typically involves a multi-step process. First, the tert-butyl ester nitrile is synthesized from the corresponding carboxylic acid. chemrxiv.orgnih.gov This is followed by the formation of the tetrazine ring. chemrxiv.orgnih.gov The resulting tert-butyl 2-fluoro-4-(1,2,4,5-tetrazin-3-yl)benzoate can then be further modified or used directly in bioorthogonal applications. chemrxiv.org
A general synthetic scheme for the preparation of tetrazine derivatives from this compound is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Cyano-2-fluorobenzoic acid, t-BuOH | Boc anhydride, DMAP, THF, rt, 12 h | This compound acs.orgchemrxiv.orgnih.gov |
| 2 | This compound | Varies depending on desired tetrazine | Tert-butyl 2-fluoro-4-(1,2,4,5-tetrazin-3-yl)benzoate chemrxiv.org |
This table provides a generalized overview of the synthesis. Specific reagents and conditions may vary.
The aryltetrazines synthesized from this compound have significant applications in pretargeted imaging. chemrxiv.org This imaging strategy involves administering a targeting molecule (e.g., an antibody) that binds to a specific biological target, followed by a smaller, labeled imaging agent that rapidly "clicks" to the targeting molecule. This approach enhances the imaging signal while minimizing background noise and radiation exposure. chemrxiv.org
Tetrazines derived from this compound can be labeled with radioisotopes, such as fluorine-18, for use in positron emission tomography (PET) imaging. rsc.org The rapid and efficient nature of the tetrazine click reaction allows for the quick attachment of the imaging agent to the pre-targeted molecule in vivo. rsc.org
Building Block in Medicinal Chemistry and Pharmaceutical Synthesis
The unique structural features of this compound make it a valuable building block in the design and synthesis of new pharmaceutical agents.
The presence of a fluorine atom in an aromatic ring can significantly alter the physicochemical and biological properties of a drug molecule. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability. chemimpex.comnih.gov this compound provides a readily available fluorinated aromatic core that can be incorporated into potential drug candidates. chemimpex.com The cyano and ester groups can be further modified to introduce other functional groups and build more complex molecular architectures.
The tert-butyl group, while sometimes associated with high lipophilicity, can also enhance solubility and stability in certain contexts. chemimpex.comnih.gov The strategic placement of fluorine can help to mitigate the lipophilicity of the tert-butyl group, creating a more favorable pharmacokinetic profile. nih.gov
The versatility of this compound extends to the agrochemical and fine chemical industries. chemimpex.comeuropa.eu In agrochemical research, fluorinated compounds are often sought for their enhanced biological activity. chemimpex.com This compound can serve as a key intermediate in the synthesis of novel herbicides and pesticides. chemimpex.com
In the fine chemical industry, which produces low-volume, high-value chemicals, this compound is a useful intermediate for creating a wide range of specialized organic molecules. europa.eu Its functional groups allow for a variety of chemical transformations, making it a valuable starting material for custom synthesis. bldpharm.com
Development of Novel Functional Materials through Chemical Derivatization
While direct applications of this compound in functional materials are still an emerging area of research, its chemical properties suggest significant potential. The cyano and fluoro groups can be leveraged to create materials with unique electronic and optical properties.
The nitrile group (C≡N) is a known component in the synthesis of various functional materials. For example, the reaction of a nitrile with a beta-aminothiol is used in a "click" reaction to form a thiazole, a component of luciferin (B1168401) which is known for its bioluminescent properties. iris-biotech.de This suggests that this compound could be a precursor for developing novel light-emitting materials or sensors.
Furthermore, the aromatic core of the molecule can be functionalized and polymerized to create new polymers with tailored properties. The presence of fluorine can enhance the thermal stability and chemical resistance of these materials. Further research into the derivatization of this compound is likely to uncover new and exciting applications in the field of materials science.
Analytical Characterization Methodologies for Tert Butyl 4 Cyano 2 Fluorobenzoate and Its Reaction Products
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural determination of tert-butyl 4-cyano-2-fluorobenzoate, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is a powerful tool for identifying the different types of protons and their connectivity within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic region would likely display a complex multiplet pattern due to the coupling between the protons and the fluorine atom. Based on related structures, the chemical shifts for the aromatic protons are anticipated in the range of 7.5-8.0 ppm. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically around 1.6 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. The presence of the fluorine atom will cause splitting of the signals for the adjacent carbon atoms (C-F coupling), which is a key diagnostic feature.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom on the benzene (B151609) ring, and its chemical shift would be indicative of its electronic environment.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational frequencies would include:
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
A sharp, medium intensity band around 2220-2240 cm⁻¹ for the C≡N stretching of the nitrile group.
C-H stretching vibrations for the aromatic ring and the tert-butyl group in the region of 2800-3100 cm⁻¹.
C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
A C-F stretching vibration, which can be observed in the fingerprint region.
UV-Vis Spectroscopy:
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The benzoyl moiety in this compound contains a chromophore that absorbs UV light. The spectrum would likely show absorption maxima characteristic of substituted benzene rings, which can be useful for quantitative analysis.
| Spectroscopic Data (Expected) | |
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), Tert-butyl protons (singlet, ~1.6 ppm) |
| ¹³C NMR | Carbonyl (C=O), Aromatic (C-F coupling), Quaternary (tert-butyl), Methyl (tert-butyl) |
| IR | C=O stretch (~1730 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-H stretch (2800-3100 cm⁻¹) |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for determining its purity.
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, can be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. The retention time under specific conditions (e.g., temperature program, carrier gas flow rate) serves as an identifying characteristic, while the peak area is proportional to the concentration, allowing for purity determination. For related compounds like tert-butyl 4-fluorobenzoate, GC-MS has been utilized for analysis. bldpharm.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis and purification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer, would be employed. The retention time and peak purity can be determined using a UV detector set at a wavelength where the compound absorbs maximally. Several vendors of this compound indicate the availability of HPLC data for their products, suggesting it is a standard method for quality control. nih.gov
| Chromatographic Method | Typical Conditions |
| GC | Capillary column (e.g., DB-5), temperature programming |
| HPLC | Reversed-phase column (e.g., C18), mobile phase of acetonitrile/water or methanol/water |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.
For this compound (molecular weight: 221.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of the tert-butyl group to give a stable carbocation at m/z 57.
Loss of isobutylene (B52900) (C₄H₈) from the molecular ion, leading to the formation of the 4-cyano-2-fluorobenzoic acid cation.
Fragmentation of the aromatic ring.
Vendors of this compound often mention the availability of LC-MS data, which combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov
| Mass Spectrometry Data (Expected) | |
| Ionization Mode | Expected m/z values |
| Electrospray (ESI+) | 222.1 ([M+H]⁺) |
| Electron Impact (EI) | 221.1 ([M]⁺), 165.0 ([M-C₄H₈]⁺), 57.1 ([C₄H₉]⁺) |
Crystallographic Analysis for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unambiguously confirm the connectivity and stereochemistry of the molecule.
Future Perspectives and Emerging Research Avenues for Tert Butyl 4 Cyano 2 Fluorobenzoate
Design of Green and Sustainable Synthetic Processes
The traditional synthesis of aromatic esters and benzonitriles often involves harsh reagents and generates significant waste. waseda.jpnih.gov The future of chemical manufacturing, however, lies in the development of green and sustainable processes. For Tert-butyl 4-cyano-2-fluorobenzoate, this translates to exploring enzymatic catalysis, flow chemistry, and the use of eco-friendly solvents and reagents.
The direct esterification of carboxylic acids and the synthesis of benzonitriles are prime candidates for green innovation. numberanalytics.comrsc.org Biotechnological approaches, particularly the use of lipases for esterification, offer a mild and selective alternative to traditional chemical methods. nih.gov These enzymatic reactions can lead to high yields and quality products with minimal environmental impact. Furthermore, the development of flow microreactor systems presents a promising avenue for the direct and sustainable synthesis of tert-butyl esters, offering increased efficiency and versatility compared to batch processes. rsc.orgnih.gov The use of ionic liquids as recyclable catalysts and solvents in benzonitrile (B105546) synthesis also showcases a path towards greener production methods. rsc.orgresearchgate.netsemanticscholar.org
| Synthesis Approach | Key Advantages | Relevant Research Areas |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Lipase-mediated esterification of 4-cyano-2-fluorobenzoic acid. |
| Flow Chemistry | Enhanced efficiency, safety, and scalability; precise control over reaction parameters. rsc.orgnih.gov | Continuous flow synthesis of this compound from its acid precursor. |
| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. rsc.orgresearchgate.net | Use of ionic liquids or solid acid catalysts for the esterification step. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric properties of this compound provide a fertile ground for discovering novel chemical reactions. The fluorine atom at the ortho position to the ester significantly influences the reactivity of the aromatic ring, making it susceptible to specific transformations. acs.orgnih.gov
The cyano group can be a versatile handle for a variety of chemical modifications. While its reduction to an amine or hydrolysis to a carboxylic acid are standard transformations, exploring its participation in cycloaddition reactions or as a directing group in C-H activation chemistry could unveil new synthetic pathways. The tert-butyl ester, while generally considered a robust protecting group, can be cleaved under specific acidic or thermal conditions, offering opportunities for selective deprotection in complex syntheses. organic-chemistry.orgyoutube.com Research into the "ester dance reaction," a novel catalytic process for the translocation of ester groups on an aromatic ring, could also be extended to this molecule, potentially leading to the synthesis of novel isomers with unique properties. waseda.jp
| Functional Group | Potential Novel Reactions | Research Focus |
| Cyano Group | Cycloaddition reactions, C-H activation directing group. | Development of new catalytic systems to engage the cyano group in novel bond-forming reactions. |
| Fluorinated Ring | Site-selective nucleophilic aromatic substitution, metal-catalyzed cross-coupling. acs.orgnih.gov | Investigating the influence of the fluorine atom on the regioselectivity of ring functionalization. |
| Tert-butyl Ester | Selective cleavage under non-standard conditions, participation in "ester dance" reactions. waseda.jporganic-chemistry.org | Exploring novel catalysts and reaction conditions for the controlled transformation of the ester group. |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for new molecules in drug discovery and materials science necessitates the use of automated synthesis and high-throughput screening (HTS) platforms. nih.govyoutube.com this compound, as a key building block, is well-suited for integration into these automated workflows.
Automated synthesis platforms can be employed for the rapid and efficient generation of libraries of compounds derived from this compound. nih.govalentris.org By systematically varying the reaction partners that engage with the cyano group or the aromatic ring, a diverse set of molecules can be synthesized with minimal manual intervention. This approach significantly accelerates the discovery of new bioactive molecules and functional materials. Subsequently, these compound libraries can be subjected to HTS to identify hits for various biological targets or material properties. nih.govbiorxiv.org The structural rigidity and defined functional handles of the this compound core make it an ideal scaffold for generating focused libraries for screening.
Exploration of Applications in Advanced Functional Materials and Catalysis
Beyond its role as an intermediate, the inherent properties of this compound suggest its potential for direct application in advanced functional materials and catalysis. numberanalytics.com The presence of a fluorinated aromatic ring and a polar cyano group can impart unique electronic and physical properties to polymers and other materials.
The incorporation of this molecule as a monomer into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The cyano group, in particular, can be a site for cross-linking or further functionalization to tune the material's characteristics. In the realm of catalysis, the fluorinated benzonitrile moiety could serve as a ligand for organometallic complexes. acs.orgyoutube.com The electron-withdrawing nature of the fluorine and cyano groups can modulate the electronic properties of the metal center, potentially leading to novel catalysts with enhanced activity or selectivity for a range of organic transformations. The precise recognition of benzonitrile derivatives by supramolecular structures also opens avenues for its use in host-guest chemistry and the development of molecular sensors. nih.gov
| Application Area | Potential Role of this compound | Research Direction |
| Advanced Functional Materials | Monomer for fluorinated polymers, precursor for liquid crystals. | Synthesis and characterization of polymers and materials incorporating the this compound unit. |
| Organometallic Catalysis | Ligand for transition metal catalysts. acs.orgyoutube.com | Design and synthesis of novel organometallic complexes and evaluation of their catalytic performance. |
| Supramolecular Chemistry | Guest molecule for host-guest complexes, component of molecular sensors. nih.gov | Investigation of the non-covalent interactions of this compound with various host molecules. |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-cyano-2-fluorobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or fluorination of a benzoate precursor. For example, tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂) can be synthesized via electrophilic substitution, followed by cyanation using a palladium-catalyzed cross-coupling reaction . Key parameters include:
- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to minimize side products.
- Catalyst selection : Pd(PPh₃)₄ or CuCN for cyanation steps.
- Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating the final product.
Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyanating agents) and reaction time (12–24 hours) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The fluorine substituent deshields adjacent protons, causing splitting in aromatic proton signals (e.g., doublet of doublets for H-3 and H-5) .
- IR Spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the cyano group, while ester C=O stretches appear at ~1720 cm⁻¹.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the calculated mass (C₁₂H₁₁FNO₂: 236.08 g/mol) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at −20°C in inert atmospheres to prevent ester hydrolysis. Room-temperature storage may lead to decomposition over weeks.
- Light exposure : UV light can degrade the cyano group; use amber vials.
- pH sensitivity : Avoid strong acids/bases, which hydrolyze the tert-butyl ester.
Accelerated stability testing (40°C/75% RH for 1 month) can predict shelf life .
Q. What intermediates are critical in synthesizing this compound, and how are they characterized?
- Methodological Answer : Key intermediates include:
- tert-butyl 4-bromo-2-fluorobenzoate : Synthesized via bromination of 2-fluorobenzoic acid followed by tert-butyl esterification. Characterized by Br-F coupling in ¹⁹F NMR .
- 4-cyano-2-fluorobenzoic acid : Intermediate after ester hydrolysis; confirmed via IR (COOH stretch at 2500–3000 cm⁻¹) .
Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm.
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : Follow protocols for fluorinated and cyanated compounds:
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Safety data sheets (SDS) for analogs like tert-butyl (4-chlorophenethyl)carbamate recommend emergency eyewash stations and respiratory protection during scale-up .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron-deficient aromatic rings, identifying reactive sites. For example:
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from:
- Rotamers : Tert-butyl groups can cause splitting in ¹H NMR; variable-temperature NMR (VT-NMR) at −40°C simplifies spectra.
- Impurities : LC-MS or 2D NMR (HSQC, HMBC) identifies minor peaks.
For example, a 2022 study on tert-butyl 3-bromo-2-fluorobenzoate used HSQC to assign ambiguous aromatic protons .
Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?
- Methodological Answer : SAR workflows involve:
Analog synthesis : Replace the cyano group with -NO₂ or -CF₃ to modulate electron density.
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization.
Data analysis : QSAR models correlate substituents with IC₅₀ values.
A 2024 study on tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate demonstrated this approach for anticancer candidates .
Q. What environmental impact assessments are needed for this compound degradation byproducts?
- Methodological Answer : Use OECD 301B biodegradation tests to identify persistent metabolites. For example:
Q. How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
Functionalize MOFs via post-synthetic modification: - Step 1 : Synthesize Zr-based MOFs (e.g., UiO-66-NH₂).
- Step 2 : Couple the benzoate ester via EDC/NHS chemistry, confirmed by FTIR loss of -NH₂ peaks.
- Application : MOF-embedded catalysts show enhanced activity in Knoevenagel condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
